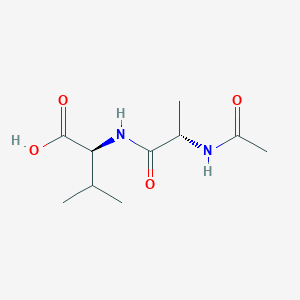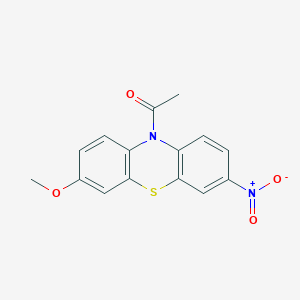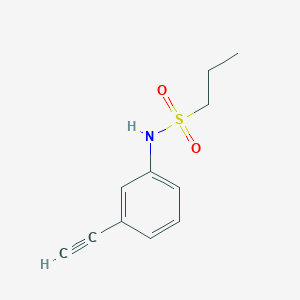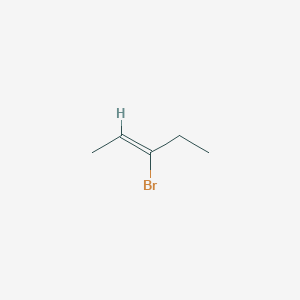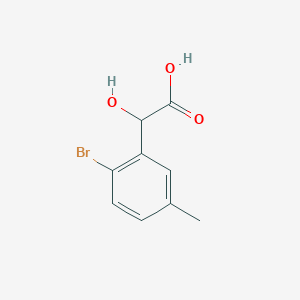![molecular formula C7H14ClN B13549079 2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
2-Azabicyclo[5.1.0]octanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[5.1.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a significant compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[5.1.0]octane hydrochloride typically involves intramolecular cyclization and rearrangements. One common method is the Beckmann rearrangement, which involves the conversion of oximes to amides under acidic conditions . Another approach includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods: Industrial production of 2-azabicyclo[5.1.0]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired chemical properties and functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Azabicyclo[5.1.0]octane hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. Its bicyclic structure allows it to fit into enzyme active sites, thereby altering their function .
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: Another related compound with a different arrangement of the nitrogen atom within the bicyclic framework.
Uniqueness: 2-Azabicyclo[5.1.0]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C7H14ClN |
|---|---|
Peso molecular |
147.64 g/mol |
Nombre IUPAC |
2-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-8-7-5-6(7)3-1;/h6-8H,1-5H2;1H |
Clave InChI |
BPXBKNJIRRSAKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2CC2C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


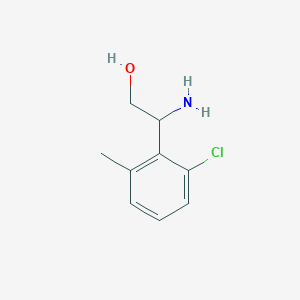
aminehydrochloride](/img/structure/B13549002.png)

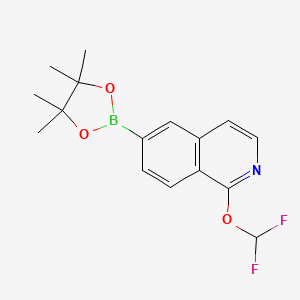
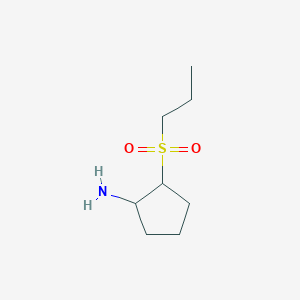
![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)

![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
